molecular formula C15H18N2O B2891452 4-[(3-Methoxypyrrolidin-1-yl)methyl]quinoline CAS No. 2175979-25-4

4-[(3-Methoxypyrrolidin-1-yl)methyl]quinoline

Cat. No.: B2891452
CAS No.: 2175979-25-4
M. Wt: 242.322
InChI Key: XXLOQKOJJZBNSJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[(3-Methoxypyrrolidin-1-yl)methyl]quinoline is a chemical compound that belongs to the class of quinoline derivatives. . This compound, in particular, features a quinoline core substituted with a 3-methoxypyrrolidin-1-ylmethyl group, which imparts unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(3-Methoxypyrrolidin-1-yl)methyl]quinoline typically involves the reaction of quinoline derivatives with 3-methoxypyrrolidine under specific conditions. One common method is the Suzuki–Miyaura coupling reaction, which is a widely used transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction involves the use of palladium catalysts and boron reagents, providing a mild and functional group-tolerant environment for the synthesis of the desired compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

4-[(3-Methoxypyrrolidin-1-yl)methyl]quinoline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxypyrrolidinyl group can be replaced with other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce quinoline derivatives with reduced functional groups .

Scientific Research Applications

4-[(3-Methoxypyrrolidin-1-yl)methyl]quinoline has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-[(3-Methoxypyrrolidin-1-yl)methyl]quinoline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease progression, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

    Quinoline: A parent compound with a simpler structure, lacking the methoxypyrrolidinyl group.

    Chloroquine: A well-known antimalarial drug with a quinoline core.

    Camptothecin: A natural product with a quinoline-based structure, used in cancer therapy.

Uniqueness

4-[(3-Methoxypyrrolidin-1-yl)methyl]quinoline is unique due to the presence of the methoxypyrrolidinyl group, which imparts distinct chemical and biological properties. This substitution enhances its potential as a therapeutic agent and broadens its applicability in various scientific fields .

Properties

IUPAC Name

4-[(3-methoxypyrrolidin-1-yl)methyl]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O/c1-18-13-7-9-17(11-13)10-12-6-8-16-15-5-3-2-4-14(12)15/h2-6,8,13H,7,9-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXLOQKOJJZBNSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CCN(C1)CC2=CC=NC3=CC=CC=C23
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.